Bienvenue dans la boutique en ligne BenchChem!

SB-743921 hydrochloride

KSP ATPase assay biochemical potency second-generation inhibitor

SB-743921 hydrochloride (CAS 940929-33-9) is the hydrochloride salt form of a second-generation, small-molecule inhibitor targeting the mitotic kinesin spindle protein (KSP, also known as Eg5 or KIF11). It functions as an allosteric inhibitor that blocks the ATPase activity of KSP, thereby preventing bipolar mitotic spindle assembly, inducing mitotic arrest, and subsequently triggering apoptotic cell death.

Molecular Formula C31H34Cl2N2O3
Molecular Weight 553.5 g/mol
CAS No. 940929-33-9
Cat. No. B612140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-743921 hydrochloride
CAS940929-33-9
SynonymsSB743921;  SB 743921;  SB743921;  SB-743921 HCl;  SB-743921 hydrochloride.
Molecular FormulaC31H34Cl2N2O3
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl
InChIInChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1
InChIKeyMLMZVWABFOLFGV-LNLSOMNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-743921 Hydrochloride (CAS 940929-33-9): Potent Second-Generation Kinesin Spindle Protein Inhibitor for Mitotic Targeting


SB-743921 hydrochloride (CAS 940929-33-9) is the hydrochloride salt form of a second-generation, small-molecule inhibitor targeting the mitotic kinesin spindle protein (KSP, also known as Eg5 or KIF11). It functions as an allosteric inhibitor that blocks the ATPase activity of KSP, thereby preventing bipolar mitotic spindle assembly, inducing mitotic arrest, and subsequently triggering apoptotic cell death [1]. Preclinically, SB-743921 inhibits KSP with a Ki of 0.1 nM and has demonstrated cytotoxic activity across a spectrum of tumor cell lines at concentrations below 2 nM [2]. As a follow-on compound to the first-generation KSP inhibitor ispinesib, SB-743921 was advanced into Phase I and Phase I/II clinical trials for solid tumors and lymphomas, establishing a recommended Phase II dose of 4 mg/m² on a 21-day schedule [3].

Procurement Risk Assessment: Why Substituting SB-743921 Hydrochloride with Another KSP Inhibitor May Invalidate Experimental Reproducibility


Kinesin spindle protein (KSP) inhibitors are not a functionally interchangeable class. Despite sharing a common nominal target (Eg5), chemically distinct inhibitors such as ispinesib, filanesib, litronesib, and SB-743921 exhibit substantial variation in biochemical potency, selectivity profiles across the kinesin family, in vivo efficacy against specific tumor models, and clinical toxicity signatures [1]. SB-743921 was specifically designed as a second-generation molecule with a 5-fold improvement in biochemical potency over ispinesib against KSP ATPase activity [2]. Furthermore, the resistance mechanisms that emerge against SB-743921 involve allosteric conformational changes that do not confer cross-resistance to structurally unrelated KSP inhibitors [3]. Therefore, substituting SB-743921 with another KSP inhibitor in a research protocol introduces uncontrolled variables in target engagement, cellular phenotype, and in vivo pharmacology that can compromise data reproducibility and experimental validity.

Quantitative Differentiation: SB-743921 Hydrochloride Versus Key KSP Inhibitor Comparators in Preclinical and Clinical Assays


Biochemical Potency Advantage: SB-743921 Exhibits 5-Fold Greater Inhibition of KSP ATPase Activity Compared to Ispinesib

In a direct head-to-head comparison of KSP ATPase inhibitory activity, SB-743921 demonstrated a 5-fold greater potency than ispinesib (SB-715992), the first KSP inhibitor to enter clinical trials [1]. This improvement was achieved through rational medicinal chemistry optimization of the second-generation scaffold.

KSP ATPase assay biochemical potency second-generation inhibitor

Kinesin Family Selectivity Profile: SB-743921 Demonstrates >700,000-Fold Discrimination Between KSP and Non-Target Kinesins

Selectivity profiling against a panel of kinesin family members revealed that SB-743921 exhibits a Ki of 0.1 nM for human KSP (Eg5) and 0.12 nM for murine KSP, whereas Ki values for MKLP1 and Kin2 exceed 70 µM, representing a selectivity window greater than 700,000-fold . No detectable activity was observed against Kif1A, Kif15, KHC, Kif4, or CENP-E .

kinesin selectivity off-target profiling target specificity

Differential Cytotoxicity in DLBCL Subtypes: SB-743921 Exhibits >10-Fold Greater Potency in Germinal Center B-Cell Lymphoma Versus Activated B-Cell Subtype

In a panel of diffuse large B-cell lymphoma (DLBCL) cell lines, SB-743921 exhibited marked subtype-dependent differential cytotoxicity. IC50 values ranged from 1 nM to 900 nM for germinal center B-cell (GC-DLBCL) lines, compared to 1 nM to 10 µM for activated B-cell (ABC-DLBCL) lines [1]. The most sensitive GC-DLBCL lines displayed IC50 values 10- to 100-fold lower than the least sensitive ABC-DLBCL lines, indicating that SB-743921's efficacy is strongly influenced by the molecular subtype of the lymphoma.

DLBCL germinal center B-cell activated B-cell IC50 comparison

In Vivo Efficacy: SB-743921 Achieves Complete Tumor Regression in Colo205 Xenografts at Sub-MTD Doses

In advanced human tumor xenograft models, SB-743921 demonstrated robust in vivo antitumor activity. Notably, complete tumor regressions were observed in the Colo205 colorectal carcinoma xenograft model, with efficacy observed at doses as low as one-quarter of the maximum tolerated dose (MTD) [1]. Additional models including MCF-7, SK-MES, H69, and OVCAR-3 showed complete or partial regressions, while HT-29, MX-1, MDA-MB-231, and A2780 exhibited tumor growth delay [1]. In a systemic P388 leukemia model, SB-743921 induced multi-log cell kill [1].

xenograft Colo205 complete regression in vivo efficacy

Clinical Tolerability Benchmark: SB-743921 Establishes Defined MTD of 4 mg/m² with Neutropenia as Primary DLT

In a first-in-human Phase I study of SB-743921 administered as a 1-hour intravenous infusion every 21 days to patients with advanced solid tumors or relapsed/refractory lymphoma, the maximum tolerated dose (MTD) was established as 4 mg/m² [1]. Neutropenia was identified as the dose-limiting toxicity (DLT), with toxicities at the recommended Phase II dose characterized as manageable and reversible [2]. In a separate lymphoma-focused Phase I/II study using a Q28-day schedule, dose-limiting neutropenia was observed at 6 mg/m², confirming the consistent DLT profile [3].

Phase I clinical trial maximum tolerated dose dose-limiting toxicity neutropenia

Cellular Potency Across Tumor Panel: SB-743921 Displays Sub-Nanomolar to Low Nanomolar IC50 Values in Multiple Cancer Cell Lines

In a panel of human cancer cell lines, SB-743921 exhibited potent cytotoxic activity with IC50 values ranging from 0.06 nM to 14.4 nM depending on the cell type. Specifically, IC50 values were 0.06 nM in MX1 (breast), 0.07 nM in Colo205 (colorectal), 0.2 nM in SKOV3 (ovarian), 1.7 nM in MV522 (lung), and 14.4 nM in P388 (murine leukemia) . This cell line-dependent potency profile is consistent with the differential sensitivity observed in DLBCL subtypes and highlights the importance of cell line authentication and model selection.

cytotoxicity panel IC50 profiling cancer cell line screening

High-Confidence Application Scenarios for SB-743921 Hydrochloride Based on Quantitative Evidence


Positive Control for KSP-Dependent Mitotic Arrest Studies in GC-DLBCL and Colorectal Cancer Models

Given the robust IC50 values of 1–900 nM in GC-DLBCL cell lines [1] and 0.07 nM in Colo205 colorectal carcinoma cells , SB-743921 serves as an ideal positive control compound for studying KSP-dependent mitotic arrest and apoptosis in these specific cancer subtypes. The complete tumor regressions observed in Colo205 xenografts at sub-MTD doses [2] further validate its utility as a reference standard in vivo efficacy control. Researchers investigating novel KSP inhibitors or combination therapies in DLBCL or colorectal cancer models can benchmark their compounds against SB-743921's established potency and efficacy metrics.

Selectivity Reference Standard for Kinesin Family Off-Target Profiling Assays

SB-743921's exceptional selectivity window—with Ki of 0.1 nM for KSP versus >70 µM for MKLP1 and Kin2 (>700,000-fold discrimination) —positions it as an ideal reference compound for validating the specificity of kinesin inhibitor screening assays. In high-throughput screening campaigns or selectivity profiling panels for novel KSP inhibitors, SB-743921 can serve as a benchmark for defining an acceptable selectivity margin. A candidate KSP inhibitor that fails to match or exceed SB-743921's selectivity profile may carry a higher risk of off-target kinesin-mediated phenotypes that could confound mechanistic interpretation.

Preclinical Toxicology Benchmark for Mitotic Inhibitor-Induced Neutropenia

The well-documented clinical finding that neutropenia is the dose-limiting toxicity of SB-743921, with an established MTD of 4 mg/m² in Phase I trials [3], makes this compound a valuable benchmark for preclinical toxicology studies of novel mitotic inhibitors. Researchers developing next-generation KSP inhibitors or other antimitotic agents can use SB-743921 as a reference compound to evaluate whether their candidates exhibit an improved therapeutic index relative to bone marrow toxicity. Additionally, the established clinical PK/PD relationship for SB-743921-induced neutropenia provides a translational framework for interpreting preclinical hematotoxicity data.

Mechanistic Studies of Allosteric KSP Inhibition and Acquired Resistance

The characterization of SB-743921 as an allosteric KSP inhibitor [4] with a defined resistance mechanism involving altered protein flexibility and energy fluctuation pathways [5] makes it a valuable tool compound for structural biology and resistance mechanism studies. Researchers investigating the conformational dynamics of Eg5 or screening for mutations that confer resistance to allosteric KSP inhibitors can employ SB-743921 as a prototypical second-generation ligand. The availability of crystallographic data for related scaffolds in complex with Eg5 further supports structure-guided drug design efforts targeting the allosteric binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-743921 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.